molecular formula C25H26N2O B5985156 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine

1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B5985156
M. Wt: 370.5 g/mol
InChI Key: FLIKVGYOJWGWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, also known as FMP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has been found to exhibit various pharmacological activities, including antitumor, antidepressant, and anxiolytic effects. It has also been reported to possess potent antioxidant and anti-inflammatory properties. Furthermore, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.

Mechanism of Action

1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine exerts its pharmacological effects by acting on various biochemical targets, including the serotonin transporter, dopamine transporter, and sigma-1 receptor. It has been found to inhibit the reuptake of serotonin and dopamine, leading to an increase in their extracellular levels. This compound has also been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter levels, the reduction of oxidative stress, and the inhibition of inflammation. It has also been reported to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine in lab experiments include its potent pharmacological activities, its ability to inhibit cancer cell growth, and its antioxidant and anti-inflammatory properties. However, its limitations include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

For research on 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine include the development of novel derivatives with improved pharmacological activities, the investigation of its safety and efficacy in preclinical and clinical studies, and the exploration of its potential use in the treatment of various diseases, including cancer, depression, and anxiety.
Conclusion
In conclusion, this compound is a piperazine derivative that has shown promising pharmacological activities, including antitumor, antidepressant, and anxiolytic effects. Its mechanism of action involves the modulation of neurotransmitter levels and the binding to the sigma-1 receptor. This compound has also been found to possess potent antioxidant and anti-inflammatory properties. However, further research is needed to explore its full potential and determine its safety and efficacy in preclinical and clinical studies.

Synthesis Methods

The synthesis of 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has been reported using various methods, including the reaction of 1-(9H-fluoren-2-ylmethyl)-4-(2-nitrophenyl)piperazine with sodium methoxide and the reduction of this compound N-oxide with sodium dithionite. The latter method was found to be more efficient and produced a higher yield of this compound.

Properties

IUPAC Name

1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O/c1-28-25-9-5-4-8-24(25)27-14-12-26(13-15-27)18-19-10-11-23-21(16-19)17-20-6-2-3-7-22(20)23/h2-11,16H,12-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIKVGYOJWGWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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